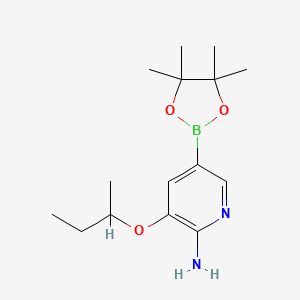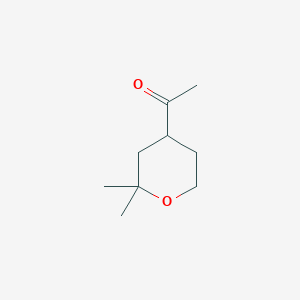
1-(2,2-Difluoroethyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoroethyl group and a methyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-methylbenzene typically involves the introduction of the 2,2-difluoroethyl group onto a benzene ring. One common method is through the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For example, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group onto a benzene ring .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale fluorination reactions using specialized reagents and catalysts. The process may include steps such as the preparation of intermediate compounds, followed by fluorination under controlled conditions to achieve the desired product with high purity and yield .
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoroethyl group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylbenzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized benzene derivatives .
科学的研究の応用
1-(2,2-Difluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylbenzene involves its interaction with molecular targets through the unique properties imparted by the difluoroethyl group. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on specific pathways by binding to receptors or enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
1-(2,2,2-Trifluoroethyl)-4-methylbenzene: This compound has an additional fluorine atom compared to 1-(2,2-Difluoroethyl)-4-methylbenzene, which can further enhance its stability and reactivity.
1-(2,2-Difluoroethyl)-4-ethylbenzene: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
This compound is unique due to the specific positioning of the difluoroethyl and methyl groups on the benzene ring. This arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
50561-97-2 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChIキー |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


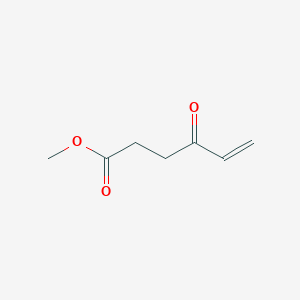
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
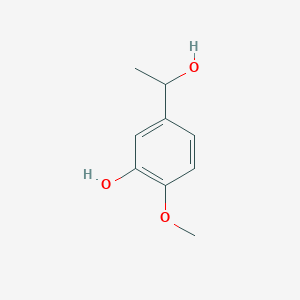
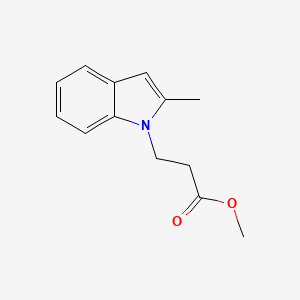
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
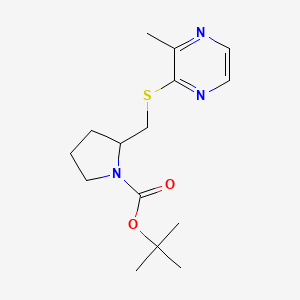
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
